5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]benzimidazole core, substituted with a hydroxypropyl chain, a 3-methoxyphenylamino group, a methyl group, and a carbonitrile moiety. Its structural complexity arises from the fused bicyclic aromatic system, which confers unique electronic and steric properties.
Properties
IUPAC Name |
5-[2-hydroxy-3-(3-methoxyanilino)propyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-15-10-22(29)27-21-9-4-3-8-20(21)26(23(27)19(15)12-24)14-17(28)13-25-16-6-5-7-18(11-16)30-2/h3-11,17,25,28H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWEODMLVSPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CNC4=CC(=CC=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, focusing on its antiproliferative, antibacterial, and antioxidative properties.
Chemical Structure
The compound's structure can be represented as follows:
This chemical formula indicates a complex arrangement of nitrogen, oxygen, and carbon atoms that contribute to its biological activity.
Synthesis
The synthesis of this compound involves multiple steps, typically including the condensation of appropriate precursors followed by various functional group modifications. The specific methods used can significantly affect the yield and purity of the final product.
Antiproliferative Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example:
- IC50 Values : Compounds structurally related to this compound showed IC50 values ranging from 1.2 μM to 5.3 μM against different cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10 | MCF-7 | 1.2 |
| 11 | HCT116 | 3.7 |
| 12 | HEK 293 | 5.3 |
These results indicate a promising potential for further development as anticancer agents.
Antibacterial Activity
The compound has also shown antibacterial properties, particularly against Gram-positive bacteria. Notably:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 8 μM against Enterococcus faecalis, indicating strong antibacterial activity .
Antioxidative Activity
In addition to its antiproliferative and antibacterial effects, this compound has demonstrated significant antioxidative properties. Comparative studies indicated that some derivatives had improved antioxidative activity compared to standard antioxidants like Butylated Hydroxytoluene (BHT) .
Case Studies
A number of in vitro studies have been conducted to assess the biological activities of related compounds:
- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of several benzimidazole derivatives, revealing that modifications in the side chains significantly influenced their activity against cancer cell lines .
- Antibacterial Testing : Another study focused on the antibacterial properties of similar compounds against various bacterial strains, confirming their effectiveness particularly against Gram-positive bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
NMR Spectral Analysis
Comparative NMR studies () reveal that substituent positioning significantly impacts chemical shifts. For example, in compounds with similar methoxyphenylamino groups, protons in regions analogous to the hydroxypropyl chain (δ ~4.66 ppm in Compound 3s) exhibit upfield shifts due to hydrogen bonding. However, the pyrido-benzimidazole core in the target compound may induce distinct deshielding effects in aromatic protons (e.g., δ 7.16–7.64 ppm in pyrano-pyrazole derivatives vs. δ 6.87–7.64 ppm in fused bicyclic systems) .
Bioactivity and Mode of Action
highlights that compounds with methoxyphenyl and carbonitrile groups often cluster into bioactivity groups targeting kinases or G-protein-coupled receptors. For instance, 2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile (), despite its distinct dipyrido-pyrimidine core, shares bioactivity profiles with the target compound, suggesting that the methoxy and carbonitrile moieties drive target selectivity .
Physicochemical Properties and Lumping Strategies
The “lumping” strategy () groups compounds with similar substituents but divergent cores. For example, methoxyphenyl-containing compounds are often lumped together in pharmacokinetic models due to shared metabolic pathways (e.g., O-demethylation). However, the pyrido-benzimidazole core’s rigidity may reduce solubility compared to pyrano-pyrazole derivatives, impacting bioavailability .
Data Tables
Table 2: Bioactivity Clustering ()
| Compound Class | Common Targets | Bioactivity Cluster |
|---|---|---|
| Methoxyphenyl-carbonitrile | Kinases (e.g., EGFR, VEGFR) | Cluster A |
| Pyrido-benzimidazole | DNA topoisomerases | Cluster B (predicted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
